3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a pyrazole ring, and a thiophene ring
Scientific Research Applications
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s fluorine atoms and aromatic rings make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of action
The exact mode of action would depend on the specific target(s) of the compound. Many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the fluorinated intermediate with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can be compared with other similar compounds, such as:
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide: Lacks the thiophene ring, which may affect its biological activity and properties.
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the fluorine atoms, which may influence its reactivity and interactions with biological targets.
3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]aniline: Contains an aniline group instead of a benzamide group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine atoms, pyrazole ring, and thiophene ring, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
3,4-difluoro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-12-5-4-11(9-13(12)18)16(22)19-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,14H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBWKKCSKVEBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.